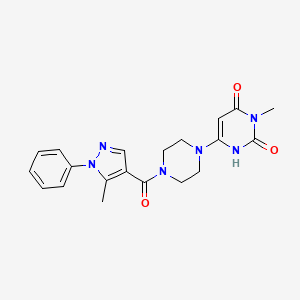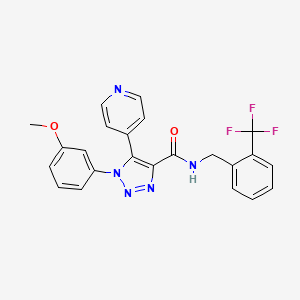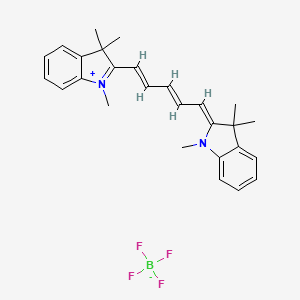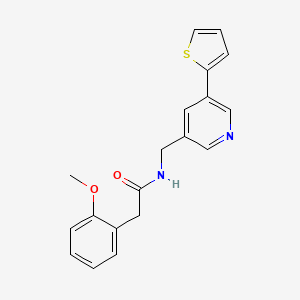
2-(2-methoxyphenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically include the compound’s systematic name, any common or trivial names, its molecular formula, and its structure.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, the type of reaction, and the conditions under which the reaction is carried out.Molecular Structure Analysis
This involves examining the compound’s molecular structure, including the types and arrangement of bonds and the spatial orientation of the atoms.Chemical Reactions Analysis
This involves detailing the reactions that the compound can undergo, including the reactants, products, and conditions for each reaction.Physical And Chemical Properties Analysis
This involves detailing the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Insecticidal Activity
Compounds with pyridine derivatives have been investigated for their potential as insecticides. For instance, a study by Bakhite et al. (2014) synthesized various pyridine derivatives and tested their toxicity against the cowpea aphid, Aphis craccivora Koch. One of the compounds exhibited insecticidal activity approximately 4-fold that of the standard insecticide acetamiprid, indicating the potential of such compounds in developing new insecticides (Bakhite et al., 2014).
Anticancer Properties
The design and synthesis of novel acetamide derivatives for anticancer applications have been a significant area of research. Vinayak et al. (2014) synthesized novel acetamide derivatives and screened them for cytotoxicity against various cancer cell lines. Some compounds exhibited high cytotoxicity, highlighting the potential of acetamide derivatives in cancer treatment (Vinayak et al., 2014).
Anti-Inflammatory and Analgesic Agents
Acetamide derivatives have also been explored for their anti-inflammatory and analgesic properties. Abu‐Hashem et al. (2020) synthesized novel compounds derived from benzodifuranyl and evaluated them as COX-1/COX-2 inhibitors. Some compounds showed significant analgesic and anti-inflammatory activities, comparable to standard drugs, suggesting their potential as therapeutic agents (Abu‐Hashem et al., 2020).
Enzyme Inhibition
The study of enzyme inhibition is crucial for developing drugs targeting specific enzymatic pathways. Virk et al. (2018) synthesized triazole analogues and evaluated their inhibition potential against various enzymes. Some compounds demonstrated good activity, indicating the importance of structural modifications in designing effective enzyme inhibitors (Virk et al., 2018).
Synthesis of Heterocycles
The synthesis of heterocycles is fundamental in medicinal chemistry for developing new drugs. Mahata et al. (2003) demonstrated the use of specific synthons for the regiospecific synthesis of various heterocycles, showcasing the versatility of acetamide derivatives in synthesizing compounds with potential pharmaceutical applications (Mahata et al., 2003).
Safety And Hazards
This involves detailing any known hazards associated with the compound, such as toxicity, flammability, or reactivity, and any safety precautions that should be taken when handling it.
Future Directions
This involves discussing potential future research directions, such as new reactions that could be explored, new applications for the compound, or ways to improve its synthesis.
I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
2-(2-methoxyphenyl)-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-23-17-6-3-2-5-15(17)10-19(22)21-12-14-9-16(13-20-11-14)18-7-4-8-24-18/h2-9,11,13H,10,12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPBMMIVSZKINR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NCC2=CC(=CN=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[(3Z)-7-fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetate](/img/structure/B2980693.png)
![5-chloro-N-[2-(4-isopropylanilino)-2-oxo-1-phenylethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2980697.png)
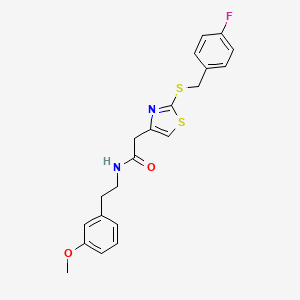
![2-(benzylsulfonyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2980700.png)
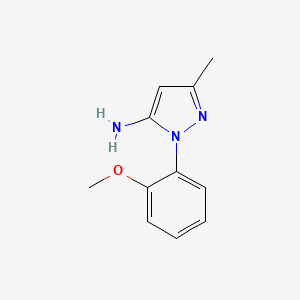
![2-[Cyclohexyl(methyl)carbamoyl]benzoic acid](/img/structure/B2980704.png)
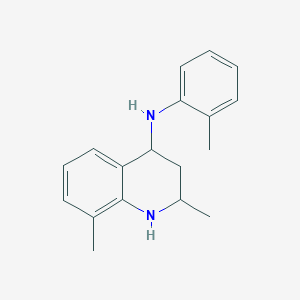
![1-[(E)-2-(furan-2-yl)ethenyl]-3-methylurea](/img/structure/B2980707.png)
![N-(4-methoxybenzyl)-2-[(4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2980708.png)
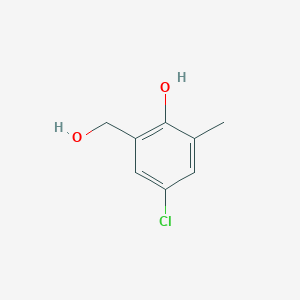
![2-(3-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B2980711.png)
